
2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic or basic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the thiazole intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the hydroxyimino group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The hydroxyimino group may also play a role in binding to biological targets.
類似化合物との比較
Similar Compounds
2-(4-Phenyl-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide: Lacks the bromine atom, which may affect its biological activity.
2-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.
Uniqueness
The presence of the bromine atom in 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
特性
分子式 |
C11H8BrN3O2S |
|---|---|
分子量 |
326.17 g/mol |
IUPAC名 |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H8BrN3O2S/c12-7-3-1-6(2-4-7)8-5-18-11(14-8)9(15-17)10(13)16/h1-5,17H,(H2,13,16)/b15-9+ |
InChIキー |
MPDAZROITWSXCC-OQLLNIDSSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/O)/C(=O)N)Br |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NO)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


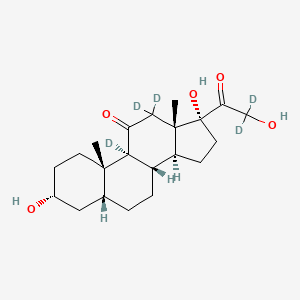
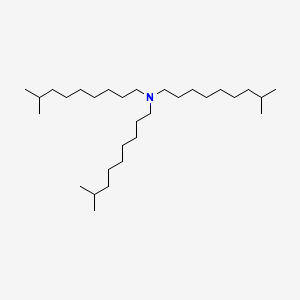
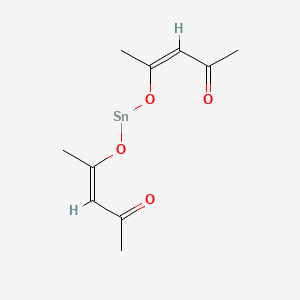


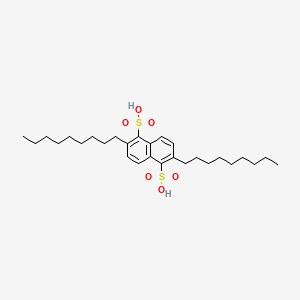

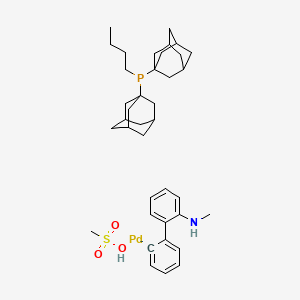
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)


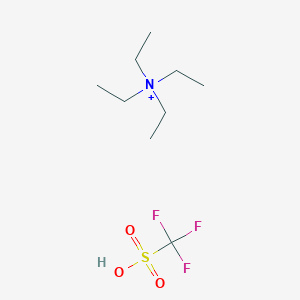
![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)
